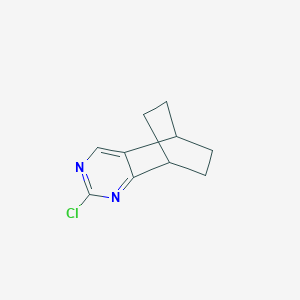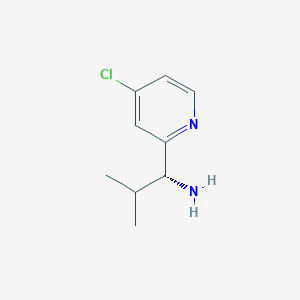
(R)-2-Amino-2-(2,4-difluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2,4-difluorophenyl)acetonitrile is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a nitrile group, and a difluorophenyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-difluorophenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable precursor such as 2,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Chiral Resolution: The racemic mixture of the aminonitrile is then resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution processes, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Protein Binding: Investigated for its binding affinity to various proteins.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in agrochemical formulations.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2,4-difluorophenyl)acetonitrile involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-(2,4-difluorophenyl)ethanol: A related compound with an alcohol group instead of a nitrile group.
2-Amino-2-(2,4-difluorophenyl)propanoic acid: A compound with a carboxylic acid group.
Uniqueness
®-2-Amino-2-(2,4-difluorophenyl)acetonitrile is unique due to its specific chiral configuration and the presence of both amino and nitrile functional groups. This combination of features can result in distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,4-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2/t8-/m0/s1 |
Clé InChI |
FKLPIKQXWNNKSV-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)F)[C@H](C#N)N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
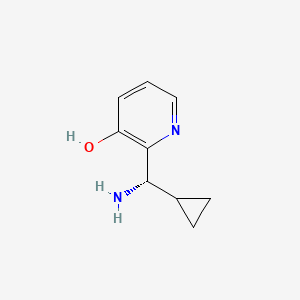
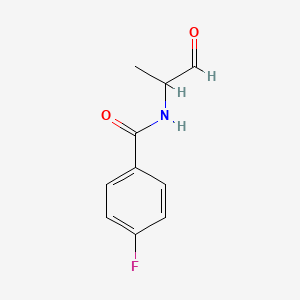
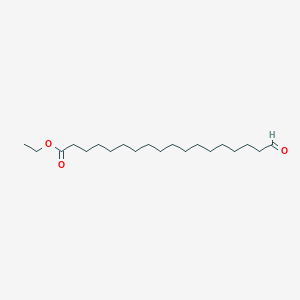


![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)

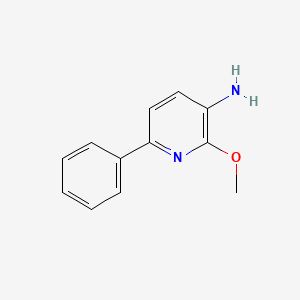
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)


